2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide
Overview
Description
2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide is a complex organic compound that features a quinoline, pyrazole, and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the pyrazole ring, and finally the triazole moiety is introduced. Each step requires specific reagents and conditions, such as:
Quinoline Derivative Formation: This step may involve the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Triazole Introduction: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where quinoline, pyrazole, and triazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide
- **2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-propyltriazol-4-yl)acetamide
Uniqueness
The uniqueness of 2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)pyrazol-1-yl]-N-(2-ethyltriazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-3-27-22-11-19(24-27)23-20(29)13-25-12-17(10-21-25)15-6-7-18-16(9-15)5-4-8-26(18)14(2)28/h6-7,9-12H,3-5,8,13H2,1-2H3,(H,23,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOROSMJNRFLUFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)NC(=O)CN2C=C(C=N2)C3=CC4=C(C=C3)N(CCC4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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